molecular formula C22H16Br2N2O4S B5107913 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE

2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE

Cat. No.: B5107913
M. Wt: 564.2 g/mol
InChI Key: WYTYPIFCYGIYJL-UHFFFAOYSA-N
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Description

This compound is a carbazole derivative featuring a 3,6-dibrominated carbazole core linked to a 2-hydroxypropyl chain and a 1,2-benzisothiazole-1,1,3(2H)-trione moiety. The benzisothiazole trione group introduces three ketone functionalities, which may influence solubility, hydrogen-bonding capacity, and metabolic stability.

Properties

IUPAC Name

2-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2O4S/c23-13-5-7-19-17(9-13)18-10-14(24)6-8-20(18)25(19)11-15(27)12-26-22(28)16-3-1-2-4-21(16)31(26,29)30/h1-10,15,27H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTYPIFCYGIYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by bromination to introduce the bromine atoms. The benzisothiazole ring is then constructed through a series of cyclization reactions. The final step involves the coupling of the carbazole and benzisothiazole moieties under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole-benzisothiazole compounds.

Scientific Research Applications

2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target molecule. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs and Substitution Patterns

The following table highlights key structural differences and similarities with related carbazole derivatives:

Compound Name Substituents/Functional Groups Molecular Weight Key Biological Activity Reference
Target Compound: 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE 3,6-Dibromo-carbazole, 2-hydroxypropyl, benzisothiazole trione Not specified Cryptochrome modulation (proposed)
1-((5,6-Di(furan-2-yl)-1,2,4-triazin-3-yl)thio)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol Triazine-thio, dibromo-carbazole, hydroxypropyl Not specified α-Glucosidase inhibition
1-(3-(3,6-Difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one 3,6-Difluoro-carbazole, imidazolidinone Not specified Cryptochrome modulation
1-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)piperazin-1-yl)-3-(3-bromo-9H-carbazol-9-yl)propan-2-ol oxalate Piperazine, oxalate, bromo-carbazole 701.623 Not specified (structural analog)
9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole Biphenyl, bromo-carbazole Not specified Material science applications
Key Observations:
  • Halogen Substitutions : Bromine at the 3,6-positions (target compound) vs. fluorine (3,6-difluoro analog) or single bromine ( compound). Bromine’s larger atomic radius may enhance steric hindrance and lipophilicity, affecting membrane permeability .
  • Functional Groups: The benzisothiazole trione in the target compound contrasts with triazine-thio (α-glucosidase inhibitor) or imidazolidinone (cryptochrome modulator). The trione’s electron-withdrawing properties could stabilize charge-transfer interactions in biological systems .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The oxalate salt in ’s piperazine-containing compound likely improves aqueous solubility compared to the neutral trione group in the target compound .
  • Stability : Bromine substitution (e.g., in 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole) enhances thermal and oxidative stability, a feature shared with the target compound .
  • Metabolism: The hydroxypropyl chain in the target compound may undergo phase I oxidation, whereas imidazolidinone or oxadiazole groups () could resist metabolic degradation .

Biological Activity

The compound 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE is an intriguing molecule due to its complex structure and potential biological activities. This compound combines a dibromocarbazole moiety with a benzisothiazole framework, suggesting diverse pharmacological properties. This article aims to explore its biological activity through various studies and findings.

Structural Overview

The molecular formula of the compound is C17H18Br2N2O3SC_{17}H_{18}Br_2N_2O_3S, and it has a molecular weight of approximately 426.15 g/mol. The presence of bromine atoms in the carbazole structure is known to enhance biological activity by influencing the electronic properties of the molecule.

1. Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain N-substituted carbazoles could inhibit topoisomerase II activity, a crucial enzyme in DNA replication and repair. This inhibition was observed at concentrations significantly lower than those required for standard treatments like etoposide . The presence of the benzisothiazole moiety may further enhance this activity by providing additional binding sites for interaction with biological targets.

2. Neuroprotective Effects

Carbazole derivatives have been evaluated for their neuroprotective effects against oxidative stress-induced neuronal injury. In vitro studies have shown that compounds with similar structures can protect neuronal cells from glutamate-induced toxicity, likely due to their antioxidant properties . The specific compound under discussion may share these protective qualities, potentially benefiting conditions like neurodegenerative diseases.

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Benzisothiazole derivatives have been reported as effective caspase inhibitors with nanomolar IC50 values . Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on apoptotic pathways, which could be beneficial in cancer therapy.

Case Studies and Research Findings

A series of studies have explored related compounds and their biological activities:

CompoundActivityIC50 ValueReference
6bCaspase-3 InhibitionNanomolar
N-substituted carbazolesNeuroprotection3 µM (effective)
9H-Carbazole DerivativesTopoisomerase II Inhibition2.5 µM

These findings indicate that modifications in the structure can lead to significant variations in biological activity.

The proposed mechanism of action for compounds like 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE involves interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis regulation. The dibromo substitution may enhance lipophilicity and receptor binding affinity, leading to improved therapeutic efficacy.

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